Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate
Overview
Description
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl groups and the ethyl carboxylate group suggest that this compound may have unique reactivity and properties compared to the parent naphthyridine structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of unsymmetrical 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the naphthyridine core, with the trifluoromethyl groups and ethyl carboxylate group contributing to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the trifluoromethyl groups and the ethyl carboxylate group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive in certain chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of trifluoromethyl groups could increase its lipophilicity, potentially influencing its solubility and stability .Scientific Research Applications
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3,5-Bis(trifluoromethyl)aniline
- Application Summary : This compound is used in the synthesis of various other compounds .
- Methods of Application : It is used in reactions to synthesize other compounds such as N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline (a Schiff’s base) and 5,7-bis(trifluoromethyl)aniline . It can also be used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
- Results or Outcomes : The resulting compounds have potential applications in various fields, but specific results or outcomes are not mentioned .
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Heterocyclic Compounds
- Application Summary : Heterocyclic compounds are present in more than 85% of all physiologically active chemical compounds . They are found in many natural substances such as alkaloids, morphine, vinblastine, reserpine, and a variety of antibiotics like cephalosporin and penicillin .
- Methods of Application : These compounds are often used in the synthesis of drugs and other medicinal compounds .
- Results or Outcomes : The resulting compounds have a wide range of physiological effects, making them important in the field of medicinal chemistry .
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N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea
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5,7-bis(trifluoromethyl)aniline
- Application Summary : This compound is used in the synthesis of various other compounds .
- Methods of Application : It is synthesized from 3,5-Bis(trifluoromethyl)aniline .
- Results or Outcomes : The resulting compounds have potential applications in various fields, but specific results or outcomes are not mentioned .
Safety And Hazards
properties
IUPAC Name |
ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-2-23-11(22)8-4-3-6-7(12(14,15)16)5-9(13(17,18)19)21-10(6)20-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGQRHUEDKQABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143963 | |
Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate | |
CAS RN |
1379526-96-1 | |
Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379526-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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